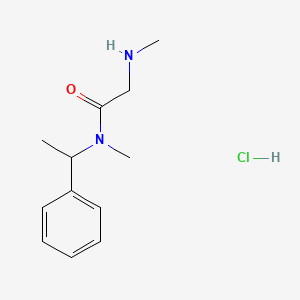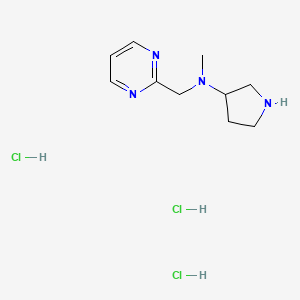
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride
Übersicht
Beschreibung
“N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride” is a chemical compound with the CAS Number: 1803581-51-2 . It has a molecular weight of 301.65 and its IUPAC name is N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4.3ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;;/h2,4-5,9,11H,3,6-8H2,1H3;3*1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in Optical Sensing and Biological Fields
Optical Sensors and Biological Applications : N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride, as a derivative containing pyrimidine, has notable significance in the field of optical sensors and biological applications. Pyrimidine derivatives are known for their ability to form coordination and hydrogen bonds, making them excellent candidates for optical sensing materials. These derivatives also exhibit a wide range of biological and medicinal applications, underscoring their importance in various scientific research areas (Jindal & Kaur, 2021).
Medicinal and Pharmaceutical Significance
Synthesis of N-heterocycles : The compound, due to its pyrrolidine component, plays a crucial role in the synthesis of N-heterocycles. Chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including pyrrolidines. This process is vital for creating a wide array of structurally diverse and therapeutically significant compounds (Philip et al., 2020).
Biological Active Compounds : Pyrimidine derivatives are a vast class of organic compounds with a broad spectrum of pharmacological activities. They have been used in medical practice and are considered promising scaffolds for developing new biologically active compounds. Systematic analysis of pyrimidine derivatives can lead to the discovery of novel and effective medicines (Chiriapkin, 2022).
Drug Synthesis and Catalysis : The presence of the pyrrolidine component is significant in drug discovery. Pyrrolidine and its derivatives are widely used in medicinal chemistry to create compounds for treating human diseases. The versatility of the pyrrolidine scaffold, its contribution to stereochemistry, and the increased three-dimensional coverage due to its non-planarity are pivotal in the design of novel biologically active compounds (Li Petri et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;;/h2,4-5,9,11H,3,6-8H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZMSPTXBOYQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC=N1)C2CCNC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



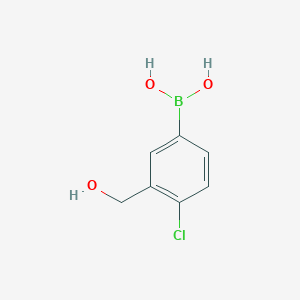

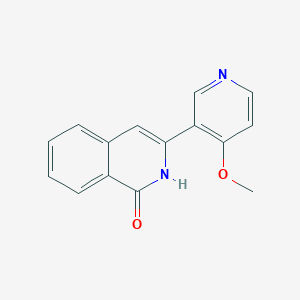
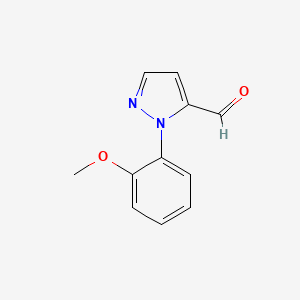
![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
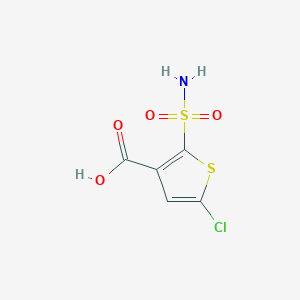
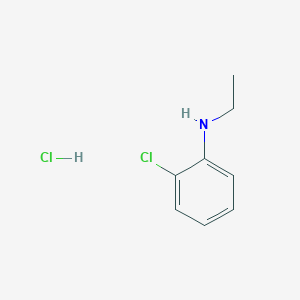
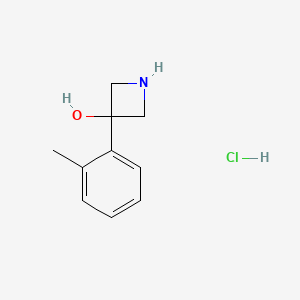
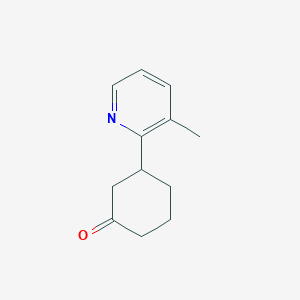
amine hydrochloride](/img/structure/B1434052.png)

![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)

